molecular formula C13H16N2O2S B2580840 tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate CAS No. 2225142-05-0

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate

Cat. No.: B2580840
CAS No.: 2225142-05-0
M. Wt: 264.34
InChI Key: VCVBWAWZELSKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is a synthetic organic compound with the molecular formula C13H16N2O2S and a molecular weight of 264.35 g/mol. Its structure is characterized by a thieno[3,2-b]pyridine heterocyclic system, a valuable scaffold in medicinal chemistry known for its diverse biological activities. The compound features a carbamate group protected by a tert-butyl moiety, a common feature that can enhance compound stability and modulate physicochemical properties during synthetic pathways . This chemical reagent serves as a key synthetic intermediate for researchers developing novel therapeutic agents. The thieno[3,2-b]pyridine core is a privileged structure in drug discovery, with published research demonstrating that analogous thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . Furthermore, related thieno[3,2-d]pyrimidine derivatives have been investigated as potent inhibitors targeting protein-protein interactions in oncology research, while splicing modulator compounds containing similar heterobicyclic frameworks show promise for treating neurodegenerative diseases such as familial dysautonomia . The tert-butyl carbamate (Boc) protecting group in this compound enhances its utility in multi-step synthetic sequences, particularly in the preparation of novel active molecules for pharmaceutical research and development. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for food, agricultural, or household applications. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, and operate within a well-ventilated laboratory environment, referring to the material safety data sheet for specific handling and storage instructions.

Properties

IUPAC Name

tert-butyl N-methyl-N-thieno[3,2-b]pyridin-7-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVBWAWZELSKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate and related carbamates:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Thieno[3,2-b]pyridine, methyl, Boc Not Available Potential biological activity, Boc protection for amine stability
tert-Butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate Pyrrolidine ring, Boc, methyl Not Available Intermediate in drug synthesis (e.g., kinase inhibitors)
tert-Butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate Fluorinated pyrrolidine, Boc Not Available Enhanced metabolic stability due to fluorine
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate Trifluorophenyl, methyl, Boc 261.24 High lipophilicity, potential CNS drug candidate
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate Trimethoxypyridine, Boc Not Available Improved solubility from methoxy groups
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Fluoropyridine, Boc Not Available Electronic modulation for binding affinity

Key Observations:

  • Heterocyclic Core: The thieno[3,2-b]pyridine core in the target compound distinguishes it from pyrrolidine (e.g., ) or simple pyridine derivatives (e.g., ).
  • Substituent Effects: Fluorine atoms (e.g., in ) increase metabolic stability and lipophilicity, whereas methoxy groups (e.g., ) improve solubility. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like trifluorophenyl .
  • Boc Protection: All compounds utilize the Boc group for amine protection, ensuring stability during synthesis. However, steric shielding from the thienopyridine ring in the target compound may further enhance stability compared to less hindered analogs .

Biological Activity

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-b]pyridine core, which is fused with a carbamate group. The presence of a tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. The molecular formula for this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 252.34 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thieno[3,2-b]pyridine Core : Cyclization reactions between thiophene and pyridine derivatives.
  • Introduction of the Carbamate Group : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
  • Methylation : Methylation of the nitrogen using methyl iodide or similar agents.

The biological activity of this compound is largely attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Notably, it has been identified as an inhibitor of the mitogen-activated protein kinase (MEK) pathway, which plays a critical role in cancer cell growth.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties by blocking essential signaling pathways:

  • In vitro Studies : In cancer cell lines, the compound showed significant inhibition of MEK activity, leading to reduced cell proliferation.
  • In vivo Studies : Animal models demonstrated a decrease in tumor size when treated with the compound, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of thienopyridine derivatives, including this compound. Results indicated moderate activity against various bacterial strains, highlighting its potential for further development as an antimicrobial agent.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects against amyloid-beta toxicity in astrocytes. The compound demonstrated a reduction in inflammatory markers and oxidative stress indicators, suggesting potential applications in neurodegenerative disease treatment.

Data Tables

PropertyValue
Molecular FormulaC13H16N2O2SC_{13}H_{16}N_{2}O_{2}S
Molecular Weight252.34 g/mol
LipophilicityHigh
Biological TargetMEK pathway
Biological ActivityObservations
AnticancerSignificant MEK inhibition
AntimicrobialModerate activity against bacteria
NeuroprotectiveReduced inflammation in astrocytes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate, and how can yield be improved?

  • Methodology : Synthesis typically involves coupling reactions under inert conditions. For example, tert-butyl carbamates are synthesized via room-temperature reactions with reagents like HATU or EDCl, followed by purification via flash column chromatography (0–30% EtOAc in petrol). Yield improvements may involve optimizing stoichiometry, solvent polarity (e.g., DMF vs. THF), or catalyst loading. Lower yields (~27%) reported in similar thienopyridine carbamates suggest side reactions (e.g., ring-opening) require mitigation via controlled temperature or protective group strategies .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methyl and tert-butyl group positions, as well as thienopyridine ring substitution patterns. For example, thieno[3,2-b]pyridine protons typically resonate at δ 7.04–7.76 ppm in DMSO-d6d_6 .
  • X-ray crystallography : Resolve ambiguities in regiochemistry by crystallizing the compound and analyzing bond angles/planes, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .

Q. What purification techniques are most effective for isolating tert-butyl carbamate derivatives?

  • Methodology : Flash chromatography (e.g., silica gel with EtOAc/petrol gradients) is standard, but HPLC with C18 columns may enhance purity for sensitive intermediates. Recrystallization using mixed solvents (e.g., EtOH/H2_2O) can improve crystallinity for X-ray analysis .

Advanced Research Questions

Q. How does the thieno[3,2-b]pyridine core influence electronic properties in π-conjugated systems?

  • Methodology : Investigate charge transport using organic field-effect transistors (OFETs). Compare field-effect mobility (μ) and on/off ratios of thienopyridine carbamates with other heterocycles (e.g., thiophene or pyridine derivatives). Computational modeling (DFT) can predict HOMO/LUMO levels and intramolecular charge transfer, critical for applications in organic electronics .

Q. What stability challenges arise under varying pH or thermal conditions, and how can they be addressed?

  • Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Carbamate bonds are prone to hydrolysis under acidic/basic conditions; stabilizing strategies include lyophilization for storage or co-formulating with pH-buffering excipients. Thermal gravimetric analysis (TGA) can identify decomposition thresholds .

Q. How can structure-activity relationships (SAR) guide the design of enzyme inhibitors using this scaffold?

  • Methodology : Synthesize analogs with substituent variations (e.g., fluorination at thienopyridine positions) and test inhibition against kinases (e.g., c-Src) using enzymatic assays. Compare IC50_{50} values to correlate electronic/steric effects with activity. For example, morpholinylmethylphenyl groups in similar scaffolds enhance kinase binding .

Q. How should contradictory data on reaction yields or biological activity be resolved?

  • Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For biological assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference synthetic protocols to identify variables like solvent polarity or catalyst batch effects .

Q. What role can this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodology : Use the tert-butyl carbamate as a linker to conjugate E3 ligase ligands (e.g., thalidomide) to target-binding moieties. Evaluate proteasome-mediated degradation efficiency in cell lines via Western blotting (e.g., monitoring POI levels post-treatment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.